

Off-Target Binding Profile of GSK1360707: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GSK1360707	
Cat. No.:	B1672351	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target binding profile of **GSK1360707**, a potent and selective triple reuptake inhibitor, with two other commonly used antidepressants, amitriptyline and venlafaxine. The information is intended to assist researchers in understanding the selectivity of **GSK1360707** and potential implications for its pharmacological effects.

Executive Summary

GSK1360707 is a triple reuptake inhibitor that potently targets the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. While comprehensive off-target screening data for **GSK1360707** against a broad panel of receptors and ion channels is not publicly available, this guide compiles the existing on-target data and compares it with the known on- and off-target binding profiles of amitriptyline, a tricyclic antidepressant (TCA), and venlafaxine, a serotonin-norepinephrine reuptake inhibitor (SNRI). This comparison highlights the differences in selectivity and potential for off-target related effects among these compounds.

Comparative Binding Profiles

The following table summarizes the available binding affinity data (Ki or IC50 in nM) for **GSK1360707**, amitriptyline, and venlafaxine against their primary targets and key off-targets



associated with common antidepressant side effects. It is important to note that the data has been compiled from various sources and experimental conditions may differ.

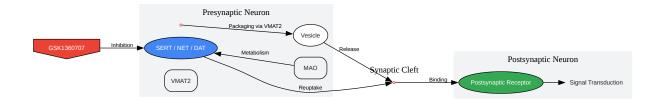
Target	GSK1360707 (IC50, nM)	Amitriptyline (Ki, nM)	Venlafaxine (Ki, nM)
Primary Targets			
Serotonin Transporter (SERT)	1.7	3.45 - 20	25 - 82
Norepinephrine Transporter (NET)	1.3 (TOmax 82%)	13.3 - 50	800 - 2,500
Dopamine Transporter (DAT)	15.8	3,200 - 4,300	> 10,000
Key Off-Targets			
Muscarinic M1 Receptor	Data not available	10 - 25	> 10,000
Histamine H1 Receptor	Data not available	1.1 - 11	> 10,000
Alpha-1 Adrenergic Receptor	Data not available	25 - 60	> 10,000

Note: Lower values indicate higher binding affinity. TOmax refers to the maximal observable target occupancy in vivo. Data for **GSK1360707** represents estimated IC50 values. Data for amitriptyline and venlafaxine are compiled from various sources and represent a range of reported Ki values.

Signaling Pathway and Experimental Workflow

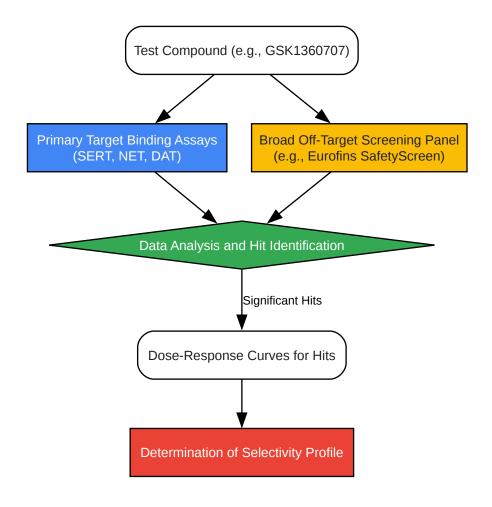
The following diagrams illustrate the simplified signaling pathway of monoamine transporters and a general workflow for determining off-target binding profiles.





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Caption: Simplified signaling pathway of monoamine transporters.



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Caption: General workflow for off-target binding profiling.

Experimental Protocols

The binding affinities of **GSK1360707** and comparator drugs to monoamine transporters are typically determined using radioligand binding assays. Below is a detailed, representative protocol for such an assay.

Objective: To determine the in vitro binding affinity (Ki) of a test compound for the human serotonin transporter (hSERT), norepinephrine transporter (hNET), and dopamine transporter (hDAT).

Materials:

- Cell Membranes: Membranes prepared from HEK293 cells stably expressing hSERT, hNET, or hDAT.
- · Radioligands:
 - For hSERT: [3H]Citalopram or [3H]Paroxetine
 - For hNET: [3H]Nisoxetine
 - For hDAT: [3H]WIN 35,428 or [3H]GBR-12935
- Non-specific Binding Ligands:
 - For hSERT: Fluoxetine (10 μM)
 - For hNET: Desipramine (10 μM)
 - For hDAT: Nomifensine (10 μM)
- Test Compound: GSK1360707, amitriptyline, or venlafaxine, prepared in appropriate serial dilutions.
- Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.



- 96-well Plates: For performing the assay.
- Filter Mats: Glass fiber filters (e.g., Whatman GF/B or GF/C).
- Scintillation Vials and Fluid.
- Liquid Scintillation Counter.
- Plate Harvester.

Procedure:

- Preparation of Reagents:
 - Prepare serial dilutions of the test compound in assay buffer. The final concentrations should typically span a range from 10^{-11} M to 10^{-5} M.
 - Prepare the radioligand solution in assay buffer at a concentration of approximately its Kd value.
 - Prepare the non-specific binding ligand at a high concentration (e.g., 1000-fold higher than its Ki).
 - Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer (typically 10-50 μg protein per well).
- Assay Setup (in a 96-well plate):
 - \circ Total Binding Wells: Add 50 μ L of assay buffer, 50 μ L of radioligand solution, and 100 μ L of the diluted cell membrane preparation.
 - Non-specific Binding (NSB) Wells: Add 50 μ L of the non-specific binding ligand, 50 μ L of radioligand solution, and 100 μ L of the diluted cell membrane preparation.
 - $\circ~$ Test Compound Wells: Add 50 μL of each dilution of the test compound, 50 μL of radioligand solution, and 100 μL of the diluted cell membrane preparation.
- Incubation:



 Incubate the plates at room temperature (or other specified temperature) for a predetermined amount of time to reach equilibrium (e.g., 60-120 minutes).

Harvesting:

- Rapidly filter the contents of each well through the glass fiber filter mats using a cell harvester. This separates the bound radioligand from the unbound.
- Wash the filters several times with ice-cold assay buffer to remove any remaining unbound radioligand.

Quantification:

- Place the filter discs into scintillation vials.
- Add scintillation fluid to each vial.
- Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.

Data Analysis:

- Calculate the specific binding by subtracting the average CPM from the NSB wells from the average CPM of the total binding wells.
- For the test compound, calculate the percent inhibition of specific binding at each concentration.
- Plot the percent inhibition against the logarithm of the test compound concentration to generate a dose-response curve.
- Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve using non-linear regression analysis.
- Calculate the Ki (inhibitor binding affinity constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.



Disclaimer

This guide is for informational purposes only and is intended for a scientific audience. The data presented has been compiled from publicly available sources and may not be directly comparable due to variations in experimental conditions. For definitive conclusions, it is recommended to conduct head-to-head comparative studies under standardized assay conditions.

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